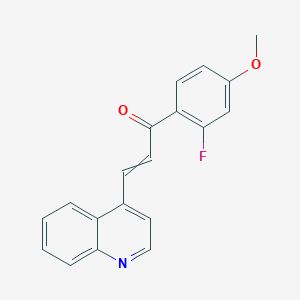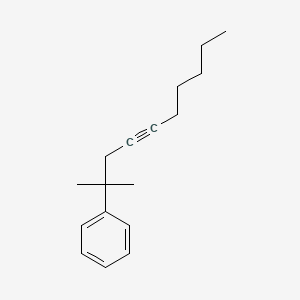
(2-Methyldec-4-YN-2-YL)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyldec-4-YN-2-YL)benzene, also known as (2-Methyl-4-decyn-2-yl)benzene, is an organic compound with the molecular formula C₁₇H₂₄. This compound is characterized by the presence of a benzene ring substituted with a 2-methyl-4-decyn-2-yl group. It is a member of the alkylbenzene family, which are compounds consisting of a benzene ring bonded to an alkyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldec-4-YN-2-YL)benzene typically involves the alkylation of benzene with an appropriate alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyne in the presence of a strong acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
(2-Methyldec-4-YN-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to convert the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with H₂/Pd can produce alkanes. Substitution reactions can introduce various functional groups onto the benzene ring, such as nitro groups (NO₂) or halogens (Cl, Br) .
科学研究应用
(2-Methyldec-4-YN-2-YL)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
The mechanism of action of (2-Methyldec-4-YN-2-YL)benzene involves its interaction with molecular targets and pathways within biological systems. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In electrophilic aromatic substitution, the benzene ring’s pi electrons interact with electrophiles to form intermediates that lead to substituted products .
相似化合物的比较
Similar Compounds
(2-Methyl-4-decyn-2-yl)benzene: The same compound with different nomenclature.
(2-Methyl-4-decyn-2-yl)toluene: Similar structure but with a toluene ring instead of benzene.
(2-Methyl-4-decyn-2-yl)phenol: Similar structure with a hydroxyl group on the benzene ring
Uniqueness
(2-Methyldec-4-YN-2-YL)benzene is unique due to its specific alkyne substitution, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various synthetic and industrial applications where such characteristics are desired.
属性
CAS 编号 |
917878-24-1 |
|---|---|
分子式 |
C17H24 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2-methyldec-4-yn-2-ylbenzene |
InChI |
InChI=1S/C17H24/c1-4-5-6-7-8-12-15-17(2,3)16-13-10-9-11-14-16/h9-11,13-14H,4-7,15H2,1-3H3 |
InChI 键 |
OBJGVLIMLAQLQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CCC(C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



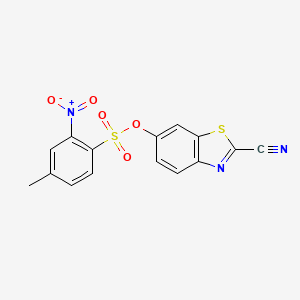

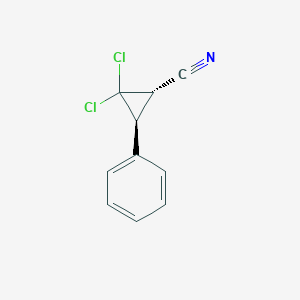
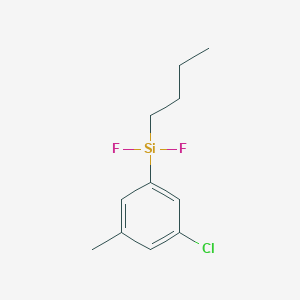
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
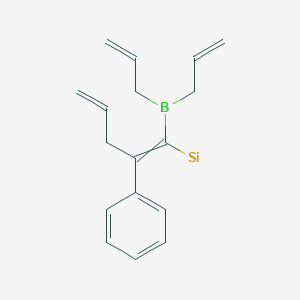
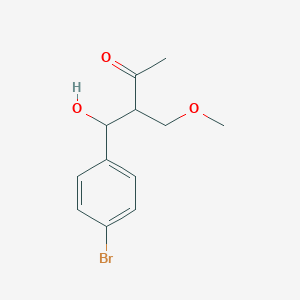
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)

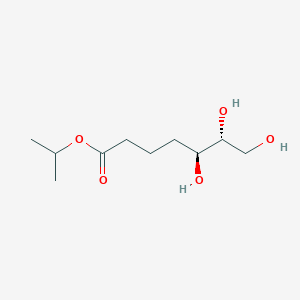
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
